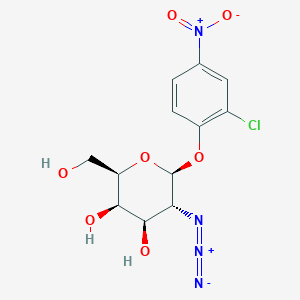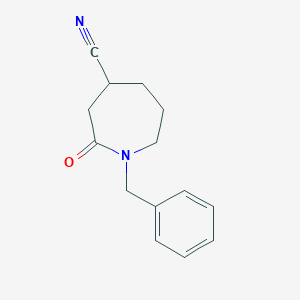
Didesulfo Bisbenzyl Cyanine 5 Monofunctional Hexanoic Acid Dye
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Didesulfo Bisbenzyl Cyanine 5 Monofunctional Hexanoic Acid Dye is a light-sensitive compound related to the Cyanine dye family. It is primarily used in scientific research for its fluorescent properties, making it valuable in various applications such as DNA amplification, labeling, and bioimaging .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Didesulfo Bisbenzyl Cyanine 5 Monofunctional Hexanoic Acid Dye involves multiple steps, including the preparation of intermediate compounds and their subsequent reactionsThe final step involves the sulfonation of the benzyl groups to achieve the desired product.
Industrial Production Methods
Industrial production of this dye involves scaling up the laboratory synthesis methods. The process requires precise control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is essential to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Didesulfo Bisbenzyl Cyanine 5 Monofunctional Hexanoic Acid Dye undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the dye’s electronic properties, affecting its fluorescence.
Substitution: The dye can undergo substitution reactions, where functional groups are replaced by other groups, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can result in the formation of reduced cyanine derivatives.
Applications De Recherche Scientifique
Didesulfo Bisbenzyl Cyanine 5 Monofunctional Hexanoic Acid Dye has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays.
Biology: Employed in DNA amplification and labeling, enabling the visualization of genetic material.
Medicine: Utilized in bioimaging techniques to study cellular processes and disease mechanisms.
Industry: Applied in the development of fluorescent probes for environmental monitoring and quality control
Mécanisme D'action
The mechanism of action of Didesulfo Bisbenzyl Cyanine 5 Monofunctional Hexanoic Acid Dye involves its interaction with specific molecular targets. The dye binds to nucleic acids, allowing it to fluoresce under specific conditions. This fluorescence is used to detect and quantify the presence of nucleic acids in various samples. The dye’s ability to target specific molecules makes it a valuable tool in bioimaging and diagnostic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyanine 5 Monofunctional Hexanoic Acid Dye: A related compound with similar fluorescent properties but different functional groups.
Quasar 705: Another cyanine dye with distinct spectral properties and applications.
Uniqueness
Didesulfo Bisbenzyl Cyanine 5 Monofunctional Hexanoic Acid Dye is unique due to its specific chemical structure, which provides distinct fluorescent properties and makes it suitable for a wide range of applications. Its ability to bind to nucleic acids and fluoresce under specific conditions sets it apart from other dyes.
Propriétés
Formule moléculaire |
C41H45N2O2+ |
|---|---|
Poids moléculaire |
597.8 g/mol |
Nom IUPAC |
6-[2-[5-(3-ethyl-1,1-dimethylbenzo[e]indol-2-ylidene)penta-1,3-dienyl]-1,1-dimethylbenzo[e]indol-3-ium-3-yl]hexanoic acid |
InChI |
InChI=1S/C41H44N2O2/c1-6-42-33-26-24-29-17-12-14-19-31(29)38(33)40(2,3)35(42)21-9-7-10-22-36-41(4,5)39-32-20-15-13-18-30(32)25-27-34(39)43(36)28-16-8-11-23-37(44)45/h7,9-10,12-15,17-22,24-27H,6,8,11,16,23,28H2,1-5H3/p+1 |
Clé InChI |
XHNFYBRWKPLWGL-UHFFFAOYSA-O |
SMILES canonique |
CCN1C2=C(C3=CC=CC=C3C=C2)C(C1=CC=CC=CC4=[N+](C5=C(C4(C)C)C6=CC=CC=C6C=C5)CCCCCC(=O)O)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-N-[(S)-4-Amino-2-hydroxybutyryl]kanamycin B](/img/structure/B13847844.png)
![N-Tosyl-5,6,7,7a-tetrahydro-1H-cyclopenta[d]pyridazine-2(4aH)-carboxamide](/img/structure/B13847854.png)
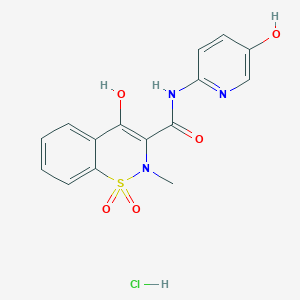
![(2R,4S,6R)-2-(hydroxymethyl)-6-[(Z)-2-methyl-4-(7H-purin-6-ylamino)but-2-enoxy]oxane-3,4,5-triol](/img/structure/B13847866.png)
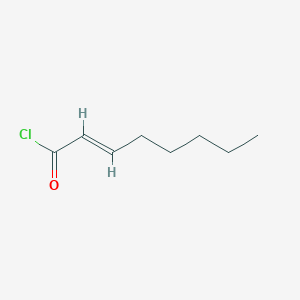
![3-Ethoxy-3-[4-[(3-propan-2-yloxyphenyl)methoxy]phenyl]propanoic acid](/img/structure/B13847872.png)
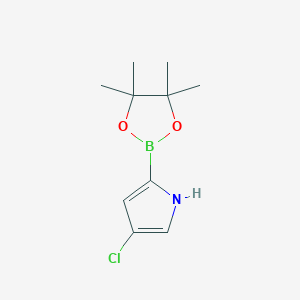
![sodium;2-[[(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B13847878.png)
![N-[2-(diethylamino)ethyl]-2,4-dimethyl-5-{[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-1H-pyrrole-3-carboxamide](/img/structure/B13847884.png)
![2-(2-Amino-3,4-bis((tert-butyldimethylsilyl)oxy) Des-2H-benzo[d][1,3]oxazin-2-one Efavirenz](/img/structure/B13847885.png)
